1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
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Overview
Description
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a piperazine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with an o-tolyloxy group. Its molecular formula is C18H22N2O3S.
Preparation Methods
The synthesis of 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the methyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-((4-(p-tolyloxy)phenyl)sulfonyl)piperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-Methyl-4-((4-(m-tolyloxy)phenyl)sulfonyl)piperazine: Another isomer with a different substitution pattern, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-methyl-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-5-3-4-6-18(15)23-16-7-9-17(10-8-16)24(21,22)20-13-11-19(2)12-14-20/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOWOWUUDDIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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